dimethylsilane CAS No. 2169182-97-0](/img/structure/B2417885.png)

[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

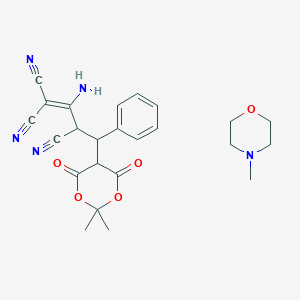

“3-(Bromomethyl)cyclobutoxydimethylsilane” is a bromo silyl ether . It is also known as ((1s,3s)-3- (bromomethyl)cyclobutoxy) (tert-butyl)dimethylsilane .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3/t9-,10+ . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . Its molecular weight is 279.29 g/mol .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Cascade Cross Couplings

- The compound [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane was used in palladium-catalyzed intra-intermolecular cascade cross couplings to produce indene analogues and cross-conjugated tetraenes (Demircan, 2014).

Silylene Reactions and Cycloadditions

- A study detailed reactions involving di-tert-butylsilylene, generating various silane compounds through processes like cycloadditions and rearrangements (Ostendorf et al., 1999).

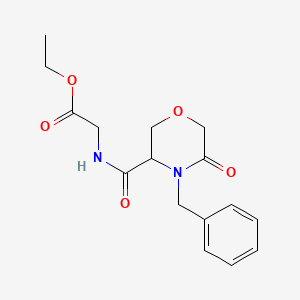

Synthesis of Morpholine Derivatives

- The synthesis of cis-3,5-disubstituted morpholine derivatives using compounds related to the tert-butyl-dimethylsilane group was investigated (D’hooghe et al., 2006).

Chiral Areno-Bridged Metacyclophane

- Research showed the synthesis of chiral areno-bridged [2.4]metacyclophane using bromomethyl and tert-butyl compounds (Akther et al., 2018).

Emission-Tuned Nanoparticles

- A study on the creation of nanoparticles using bromo-phenyl-tri-tert-butyl-phosphine palladium compounds, focusing on fluorescence emission (Fischer et al., 2013).

Palladium(II)-Catalyzed Decomposition

- Research into the decomposition of a (1-diazo-2-oxoalkyl)silane compound catalyzed by palladium(II) chloride demonstrated the formation of unique derivatives (Maas et al., 1994).

Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes

- The synthesis and structural characterization of a new class of pincer type bicyclic compounds were explored, highlighting the role of tert-butyl in these processes (Selvakumar et al., 2011).

Radical Cyclization of Terpenoid Alcohols

- A study on the mechanism of sequential radical cyclization of (bromomethyl)silyl ethers of terpenoid alcohols was conducted (Lakomy & Scheffold, 1993).

Synthesis of Multifunctional Monomers

- Research into the synthesis of tert-butyl α-(hydroxymethyl) acrylate and its derivatives highlighted the potential for creating polymers with easily cleaved ester groups (Mathias et al., 1991).

These studies demonstrate the versatility of compounds related to "3-(Bromomethyl)cyclobutoxydimethylsilane" in various fields of chemical research, from synthetic chemistry to material science.

Propiedades

IUPAC Name |

[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKQKLVVDFSUIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)